REACTION_CXSMILES
|
[AlH4-].[Li+].C[C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=[O:9])=[CH:6][C:5]=1[B:13]1[O:17][C:16]([CH3:19])([CH3:18])[C:15]([CH3:21])([CH3:20])[O:14]1>O1CCCC1>[CH3:18][C:16]1([CH3:19])[C:15]([CH3:20])([CH3:21])[O:14][B:13]([C:5]2[CH:6]=[C:7]([CH2:8][OH:9])[CH:11]=[CH:12][CH:4]=2)[O:17]1 |f:0.1|
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
[AlH4-].[Li+]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=O)O)C=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched via dropwise addition of saturated aqueous ammonium chloride solution (1 mL)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (silica, 12 g, ISCO, 0-100% ethyl acetate in heptane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C=CC1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 276 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |